

Pipendoxifene Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipendoxifene hydrochloride*

Cat. No.: *B1663502*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipendoxifene hydrochloride (developmental code: ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1] It was developed for the treatment of breast cancer and advanced to Phase II clinical trials before its development was discontinued.[1] This document provides a comprehensive technical overview of **Pipendoxifene hydrochloride**, including its mechanism of action, pharmacological properties, and key preclinical findings. Detailed experimental protocols for the principal assays used in its evaluation are also presented, along with a summary of its chemical synthesis.

Introduction

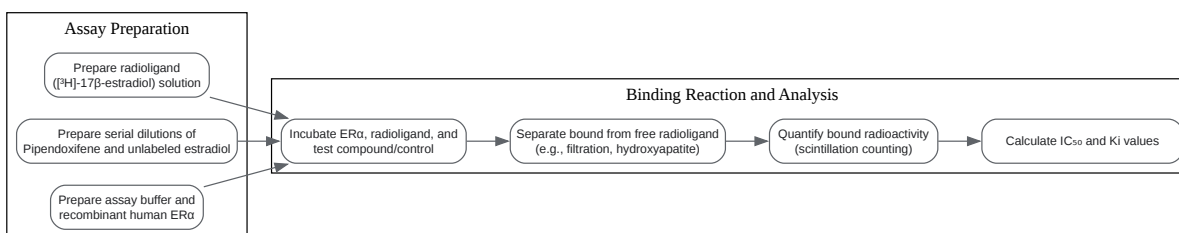
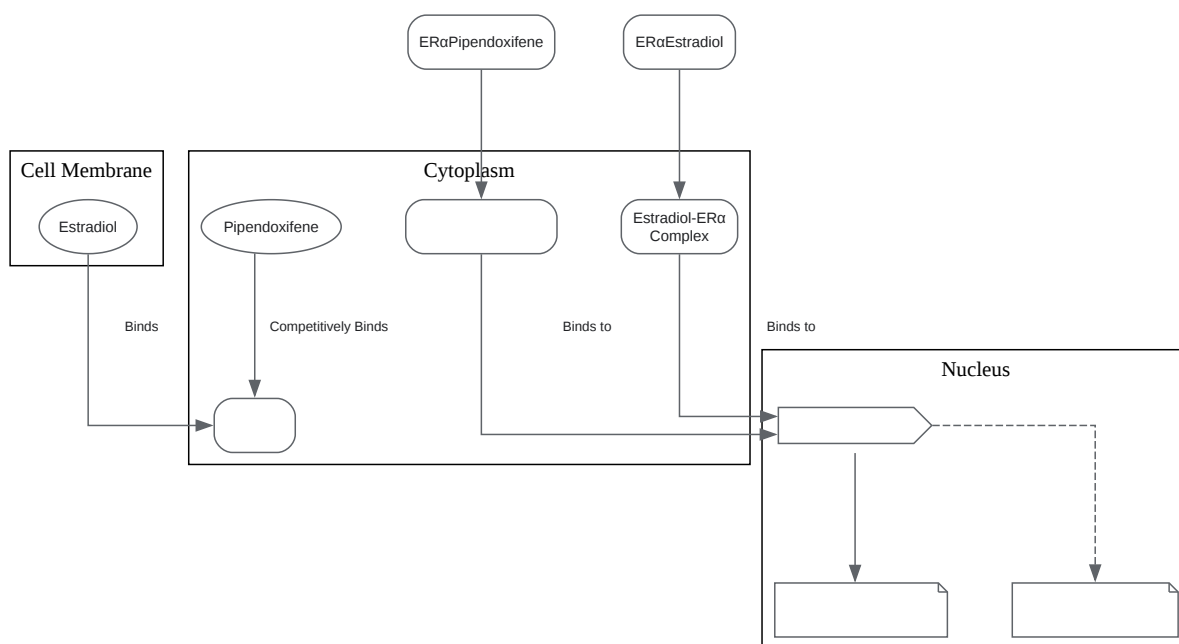
Estrogen receptors (ERs), particularly ER α , are critical drivers in the pathogenesis of a majority of breast cancers. Selective estrogen receptor modulators (SERMs) represent a cornerstone of endocrine therapy for ER-positive breast cancer. These agents exhibit tissue-selective estrogenic and antiestrogenic activities. Pipendoxifene was designed as a next-generation SERM with a potentially improved efficacy and safety profile compared to existing therapies like tamoxifen.[2]

Chemical and Physical Properties

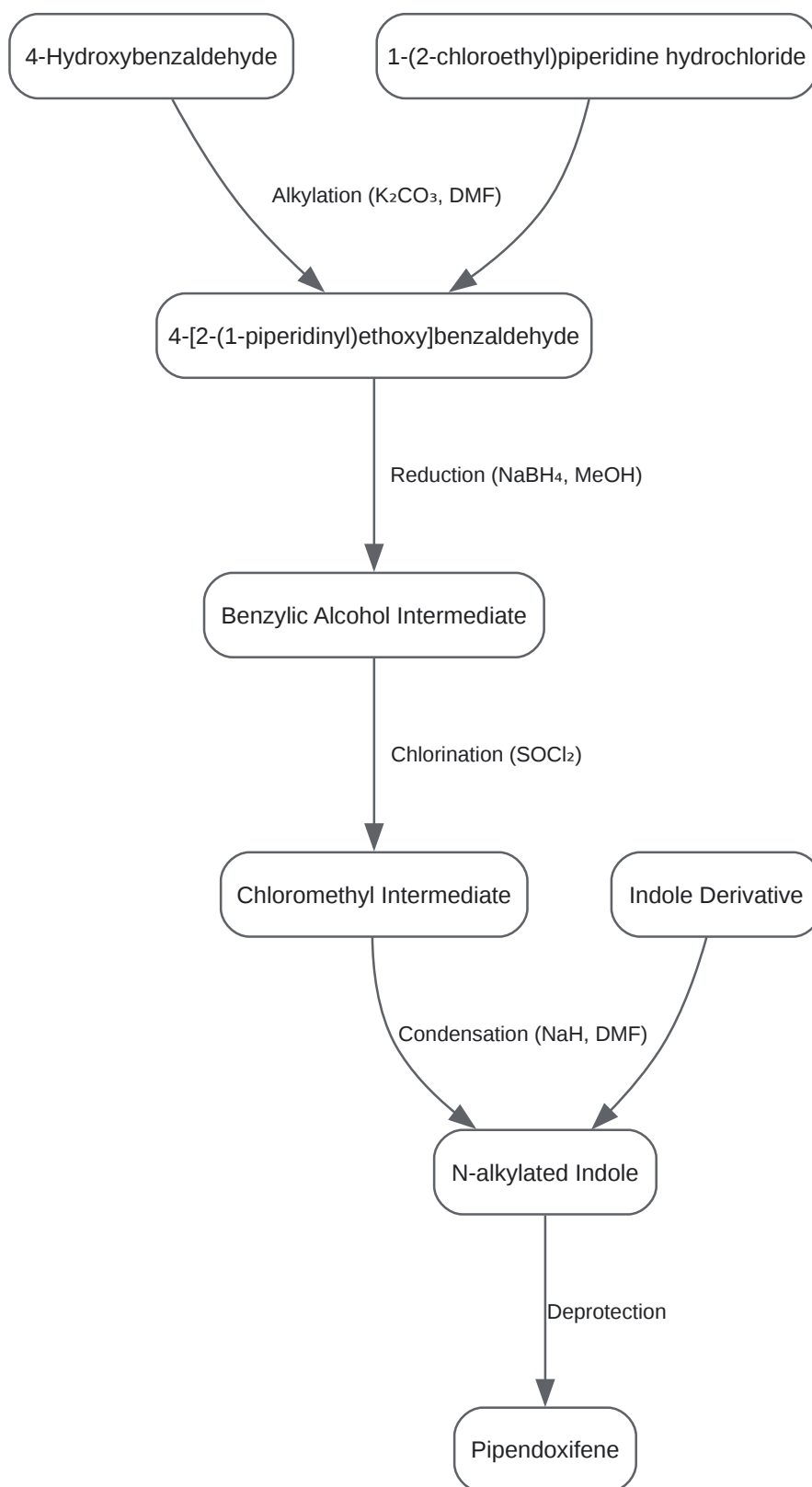
Property	Value
IUPAC Name	2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol hydrochloride
Synonyms	ERA-923, Pipendoxifene HCl
Molecular Formula	C ₂₉ H ₃₃ ClN ₂ O ₃
Molecular Weight	493.04 g/mol
CAS Number	245124-69-0
Chemical Structure	A 2-phenylindole derivative

Mechanism of Action

Pipendoxifene hydrochloride is a competitive antagonist of the estrogen receptor alpha (ER α).^[2] It binds to ER α , preventing the binding of estradiol and subsequently inhibiting the transcription of estrogen-responsive genes that are crucial for the proliferation of ER-positive breast cancer cells. This action leads to cell cycle arrest and a cytostatic effect on tumor cells.^[2]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pipendoxifene - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- To cite this document: BenchChem. [Pipendoxifene Hydrochloride: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663502#what-is-pipendoxifene-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com